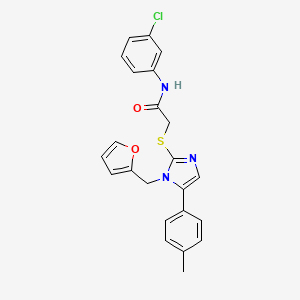
N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S and its molecular weight is 437.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chlorophenyl group, a furan moiety, and an imidazole derivative. Its molecular formula is C₁₈H₁₈ClN₃OS, and it possesses a molecular weight of approximately 357.87 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with various biological targets involved in cancer cell proliferation.
Mechanism of Action:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and cell cycle regulation.
- Apoptosis Induction: It has been observed that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies:
A study conducted on imidazole derivatives demonstrated that modifications on the imidazole ring significantly enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer models. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Compounds with similar structures have been tested against a range of bacteria and fungi.
Mechanism of Action:
- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis: It can inhibit bacterial ribosomal function, thereby preventing protein synthesis.
Research Findings:
In vitro studies have reported that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Summary
| Biological Activity | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of HDACs, apoptosis | 5 - 15 µM |
| Antimicrobial | Cell membrane disruption | 4 µg/mL (S. aureus) |
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-16-7-9-17(10-8-16)21-13-25-23(27(21)14-20-6-3-11-29-20)30-15-22(28)26-19-5-2-4-18(24)12-19/h2-13H,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXBWYJODKJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














